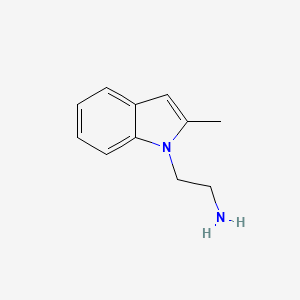

2-(2-Methyl-1H-indol-1-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTWBKQLMZMJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365921 | |

| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883535-89-5 | |

| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-Methyl-1H-indol-1-yl)ethyl]aminesulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methyl-1H-indol-1-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the synthetic indole derivative, 2-(2-Methyl-1H-indol-1-YL)ethanamine. Due to the limited availability of experimental spectra in public databases, this guide leverages highly accurate predictive models for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Additionally, fundamental principles of Infrared (IR) Spectroscopy are applied to predict the characteristic absorption bands. This document serves as an essential reference for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

2-(2-Methyl-1H-indol-1-YL)ethanamine is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The precise substitution pattern, with the ethanamine moiety at the N1-position of the indole ring and a methyl group at the C2-position, imparts unique physicochemical properties that influence its biological activity and metabolic profile. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of this compound. This guide offers a detailed interpretation of its predicted spectroscopic data, providing a virtual roadmap for its analysis.

Molecular Structure and Isomerism

It is critical to distinguish 2-(2-Methyl-1H-indol-1-YL)ethanamine from its common isomer, 2-(2-Methyl-1H-indol-3-yl)ethanamine, also known as 2-methyltryptamine. The position of the ethanamine substituent dramatically influences the spectroscopic fingerprint of the molecule. In the target compound, the substituent is on the nitrogen atom of the indole ring, whereas in 2-methyltryptamine, it is at the C3-position.

Molecular Structure of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Caption: Ball-and-stick model of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(2-Methyl-1H-indol-1-YL)ethanamine in CDCl₃ at 400 MHz is summarized in Table 1.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H4, H5, H6, H7 | 7.0 - 7.6 | Multiplet | 4H | Aromatic protons of the benzene ring. |

| H3 | ~6.3 | Singlet | 1H | Vinylic proton on the pyrrole ring. |

| N-CH₂ | ~4.1 | Triplet | 2H | Methylene protons adjacent to the indole nitrogen. |

| CH₂-NH₂ | ~3.0 | Triplet | 2H | Methylene protons adjacent to the primary amine. |

| C-CH₃ | ~2.4 | Singlet | 3H | Methyl protons at the C2 position. |

| NH₂ | ~1.5 | Broad Singlet | 2H | Protons of the primary amine group. |

Interpretation:

-

Aromatic Region (7.0 - 7.6 ppm): The four protons on the benzene portion of the indole ring are expected to appear as a complex multiplet in this region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

Indole C3-H (~6.3 ppm): The proton at the C3 position is anticipated to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the typical range for vinylic protons in an electron-rich pyrrole ring.

-

Ethylamine Chain Protons: The two methylene groups of the ethanamine side chain will appear as triplets due to coupling with each other. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be further downfield (~4.1 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The methylene group adjacent to the amino group (CH₂-NH₂) will be upfield (~3.0 ppm).

-

Methyl Protons (~2.4 ppm): The methyl group at the C2 position will appear as a sharp singlet, as there are no neighboring protons to couple with.

-

Amine Protons (~1.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹H NMR Structural Assignment

Caption: Predicted ¹H NMR chemical shifts correlated to the molecular structure.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ is summarized in Table 2.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C7a | ~137 | Quaternary carbon at the fusion of the two rings. |

| C2 | ~135 | Quaternary carbon bearing the methyl group. |

| C3a | ~128 | Quaternary carbon at the fusion of the two rings. |

| C4, C5, C6, C7 | 110 - 122 | Carbons of the benzene ring. |

| C3 | ~101 | Vinylic carbon of the pyrrole ring. |

| N-CH₂ | ~45 | Methylene carbon adjacent to the indole nitrogen. |

| CH₂-NH₂ | ~40 | Methylene carbon adjacent to the primary amine. |

| C-CH₃ | ~13 | Methyl carbon. |

Interpretation:

-

Quaternary Carbons: The three quaternary carbons (C2, C3a, and C7a) are expected to appear in the downfield region of the spectrum.

-

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the C3 carbon of the pyrrole ring will resonate in the 100-130 ppm range. The C3 carbon is expected to be the most upfield of this group due to its position in the electron-rich pyrrole ring.

-

Aliphatic Carbons: The two methylene carbons of the ethanamine side chain will appear in the aliphatic region of the spectrum. The carbon attached to the indole nitrogen (N-CH₂) will be slightly more downfield than the carbon adjacent to the primary amine (CH₂-NH₂).

-

Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, appearing around 13 ppm.

Infrared (IR) Spectroscopy

While a predicted spectrum is not generated, the expected characteristic IR absorption bands can be inferred from the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet | Characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H bonds on the indole ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong | C-H bonds of the methyl and ethyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the indole ring. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching of the C-N bonds in the amine and indole. |

Interpretation:

The IR spectrum will be dominated by the N-H stretching vibrations of the primary amine, which will appear as a characteristic doublet in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretching bands will also be prominent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The predicted molecular ion peak [M]⁺ for 2-(2-Methyl-1H-indol-1-YL)ethanamine (C₁₁H₁₄N₂) is at m/z = 174.

The major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the indole nitrogen, resulting in the formation of a stable indoylmethyl cation.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathway of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Interpretation:

-

Molecular Ion (m/z 174): The presence of a peak at m/z 174 would confirm the molecular weight of the compound.

-

Base Peak (m/z 144): The most abundant fragment ion (the base peak) is predicted to be at m/z 144. This corresponds to the loss of the CH₂NH₂ radical (30 Da) from the molecular ion via beta-cleavage. The resulting cation is resonance-stabilized by the indole ring.

-

Other Fragments: Further fragmentation of the m/z 144 ion could lead to the formation of an indole cation at m/z 117 through the loss of HCN.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methyl-1H-indol-1-YL)ethanamine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A longer acquisition time and a larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(2-Methyl-1H-indol-1-YL)ethanamine. The predicted ¹H NMR, ¹³C NMR, and mass spectral data, along with the expected IR absorption bands, offer a comprehensive characterization of this molecule. This information is invaluable for researchers in confirming the identity and purity of synthesized batches and for guiding further analytical method development. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

-

ChemAxon. (2024). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (2024). ACD/NMR Predictors. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CFM-ID: Spectra Prediction. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-1H-indol-3-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative commonly known as 2-Methyltryptamine (2-MT). While primarily recognized as a key synthetic intermediate in the pharmaceutical industry, particularly in the production of the histone deacetylase inhibitor Panobinostat, 2-MT possesses its own distinct pharmacological profile. This document elucidates its interactions with serotonergic receptors, details the subsequent intracellular signaling cascades, and contextualizes its activity within the broader class of tryptamine compounds. Methodologies for the characterization of this and similar molecules are also presented for the benefit of researchers in pharmacology and drug development.

Introduction and Chemical Identity

2-(2-Methyl-1H-indol-3-yl)ethanamine, hereafter referred to as 2-Methyltryptamine (2-MT), is a substituted indolethylamine. It is structurally analogous to the endogenous neurotransmitter serotonin and other psychoactive tryptamines. Initial clarification of the chemical nomenclature is crucial, as the user's query referenced "2-(2-Methyl-1H-indol-1-YL)ethanamine". However, the scientifically recognized and commercially available compound with significant biological interest is the 3-yl isomer, 2-Methyltryptamine. Its primary role in contemporary chemical synthesis is as a building block for more complex molecules.[1][2] Notably, it is a critical precursor in the synthesis of Panobinostat, a drug used in cancer therapy.[3] Beyond its utility in synthesis, understanding the inherent biological activity of 2-MT is valuable for predicting potential physiological effects and for the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-MT is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molar Mass | 174.247 g/mol | [1] |

| Appearance | White to pale yellow-red crystalline powder or solid | [2] |

| Melting Point | 108 °C | [2] |

| Boiling Point | 177 °C at 0.20 kPa | [2] |

| XLogP3-AA | 1.8 | [2] |

The moderate lipophilicity, as indicated by the XLogP3-AA value, suggests that 2-MT can cross the blood-brain barrier to exert effects on the central nervous system.

Core Mechanism of Action: Interaction with Serotonin Receptors

The primary mechanism of action of 2-Methyltryptamine is its activity as an agonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Its effects are predominantly mediated through the 5-HT₁A and 5-HT₂A receptor subtypes. However, its potency and affinity are notably lower than that of unsubstituted tryptamine.[1]

Receptor Binding Affinity and Functional Potency

The interaction of 2-MT with its target receptors has been quantified through in vitro binding and functional assays. The following table summarizes the key parameters.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Notes |

| 5-HT₁A | 1,095 | 12,534 | Affinity is 34-fold lower and potency is 14-fold lower than tryptamine.[1] |

| 5-HT₂A | 7,774 | 4,598 | Affinity is 3.2-fold lower and potency is 19-fold lower than tryptamine.[1] |

These data indicate that while 2-MT does engage with these key serotonin receptors, it does so with significantly less avidity than its parent compound, tryptamine. This reduced activity likely translates to a different and less pronounced physiological effect profile.

Intracellular Signaling Pathways

Upon binding to its target receptors, 2-MT initiates distinct intracellular signaling cascades.

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to Gᵢ/Gₒ proteins. Agonism at this receptor, as with 2-MT, typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade results in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately leads to neuronal hyperpolarization and a decrease in neuronal firing.[4]

Figure 1. 5-HT₁A Receptor Signaling Pathway

The 5-HT₂A receptor is a GPCR that couples to Gᵩ/G₁₁ proteins. Agonism at this receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5] DAG remains in the cell membrane and, along with Ca²⁺, activates protein kinase C (PKC).[5] This signaling cascade is associated with a range of excitatory neuronal effects and is the primary pathway implicated in the psychoactive effects of classic psychedelic tryptamines.[6]

Figure 2. 5-HT₂A Receptor Signaling Pathway

Metabolism and Comparison with Related Tryptamines

The metabolism of many tryptamines, including serotonin and DMT, is primarily mediated by monoamine oxidase A (MAO-A).[5] The introduction of a methyl group at the alpha position of the ethylamine side chain in compounds like α-methyltryptamine (α-MT) confers resistance to MAO-A degradation, thereby prolonging their half-life and central nervous system activity.[3] While specific pharmacokinetic data for 2-MT is limited, its structural similarity to other tryptamines suggests that it is likely a substrate for MAO. However, unlike α-MT, there is no strong evidence to suggest that 2-MT itself is a potent monoamine oxidase inhibitor (MAOI).[3][7] Furthermore, many psychoactive tryptamines can also interact with monoamine transporters (SERT, DAT, NET), acting as substrates that induce neurotransmitter release.[8] There is currently no evidence to suggest that 2-MT has significant activity at these transporters.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of 2-MT and similar compounds relies on a suite of established in vitro and in vivo assays.

In Vitro Assays

-

Radioligand Binding Assays: To determine the affinity (Kᵢ) of a compound for a specific receptor, radioligand binding assays are employed. This involves competing the unlabeled test compound (e.g., 2-MT) with a known radiolabeled ligand for binding to cell membranes expressing the receptor of interest (e.g., 5-HT₁A or 5-HT₂A). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Kᵢ value.

-

Functional Assays: To determine the functional potency (EC₅₀) and efficacy of a compound as an agonist or antagonist, various functional assays are used.

-

cAMP Assays: For Gᵢ/Gₒ-coupled receptors like 5-HT₁A, agonist activity can be measured by the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.

-

Calcium Mobilization Assays: For Gᵩ/G₁₁-coupled receptors like 5-HT₂A, agonist-induced activation of PLC and subsequent release of intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

-

Figure 3. In Vitro Assay Workflow

In Vivo Assays

-

Head-Twitch Response (HTR) in Rodents: This is a behavioral assay used as a proxy for 5-HT₂A receptor-mediated psychedelic effects in humans. The frequency of head twitches in rodents is measured after administration of the test compound.[2]

-

Conditioned Place Preference (CPP): This assay is used to assess the rewarding or aversive properties of a drug and its potential for abuse.[1]

-

Locomotor Activity: Changes in locomotor activity can indicate stimulant or sedative effects of a compound.[1]

Conclusion

2-(2-Methyl-1H-indol-3-yl)ethanamine (2-Methyltryptamine) is a molecule with a dual identity. It is an indispensable building block in the synthesis of important pharmaceuticals, yet it also possesses a modest intrinsic pharmacological activity. Its mechanism of action is primarily defined by its role as a low-potency agonist at 5-HT₁A and 5-HT₂A receptors, leading to the engagement of canonical G-protein signaling pathways. The lack of significant interaction with monoamine transporters and its likely susceptibility to MAO-A degradation differentiate it from more potent psychoactive tryptamine analogs. This comprehensive understanding of its mechanism of action is vital for researchers in drug discovery and development, providing a clear picture of its biological interactions and informing the synthesis of novel, more potent, and selective therapeutic agents.

References

-

2-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Methyltryptamine - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Methylindole-3-Ethylamine - Natural Micron Pharm Tech. (n.d.). Retrieved January 30, 2026, from [Link]

-

α-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

-

N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Methyl-1H-indol-1-YL)ethanamine" biological activity

This technical guide provides a comprehensive analysis of 2-(2-Methyl-1H-indol-1-yl)ethanamine , a specialized indole scaffold used in neuropharmacology and medicinal chemistry.

A Versatile Scaffold for CNS Ligand Discovery and Tricyclic Heterocycle Synthesis

Executive Summary

2-(2-Methyl-1H-indol-1-yl)ethanamine (CAS: 883535-89-5) is a structural isomer of the psychoactive tryptamine class, distinguished by the attachment of the ethylamine chain to the indole nitrogen (

Its primary utility lies in two distinct biological domains:

-

Direct Receptor Interaction: As a flexible ligand for Serotonin (5-HT) receptors, particularly when derivatized with arylsulfonyl groups (targeting 5-HT

). -

Synthetic Precursor: It is the obligate intermediate for the synthesis of pyrazino[1,2-a]indoles , a rigid tricyclic class of compounds with potent 5-HT

agonist and antihistaminic activity.

Chemical Architecture & Pharmacophore Analysis

Structural Distinction: Tryptamine vs. Isotryptamine

The biological activity of indole-ethylamines is dictated by the vector of the amine tail.

-

Tryptamines (

-substituted): The amine mimics the endogenous neurotransmitter serotonin, interacting with the aspartate residue in the orthosteric binding pocket of GPCRs. -

Isotryptamines (

-substituted): The amine vector is shifted. While still capable of salt-bridging in the binding pocket, the

The 2-Methyl Substituent Effect

The presence of the methyl group at the

Figure 1: Pharmacophore dissection of 2-(2-Methyl-1H-indol-1-yl)ethanamine.

Biological Activity & Therapeutic Applications[1][2][3][4][5]

Precursor to 5-HT2C Agonists (Pyrazinoindoles)

The most significant biological application of this molecule is as a precursor. Cyclization of the ethylamine chain back onto the indole

-

Mechanism: The rigid tricyclic core constrains the amine, reducing entropic penalty upon binding.

-

Target: These cyclized derivatives are potent 5-HT

agonists . -

Indication: 5-HT

agonists are clinically relevant for treating obesity (satiety signaling) and Obsessive-Compulsive Disorder (OCD) .

5-HT6 Receptor Antagonism

Uncyclized

-

Activity: Antagonist.

-

Therapeutic Potential: 5-HT

antagonists promote acetylcholine release and are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.

MAO Inhibition Potential

Structurally, the compound resembles 2-methyltryptamine. The 2-methyl group in tryptamines is a known potentiator of Monoamine Oxidase (MAO) inhibition. While

Experimental Protocols

Synthesis of 2-(2-Methyl-1H-indol-1-yl)ethanamine

Note: This protocol utilizes a nucleophilic substitution strategy under phase-transfer conditions.

Reagents:

-

2-Methylindole (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.2 eq)

-

Potassium Hydroxide (KOH), powdered (4.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst

-

Solvent: DMSO or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methylindole (e.g., 10 mmol) in DMSO (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Add powdered KOH (40 mmol) and TBAB (0.5 mmol). Stir vigorously at room temperature for 30 minutes. The solution will darken as the indolyl anion forms.

-

Alkylation: Add 2-chloroethylamine hydrochloride (12 mmol) portion-wise over 10 minutes.

-

Critical Control: The reaction is exothermic. Maintain temperature below 40°C using a water bath if necessary to prevent polymerization.

-

-

Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (SiO

, EtOAc/Hexane 1:1) for the disappearance of 2-methylindole. -

Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Wash the combined organic phase with brine, dry over anhydrous Na

SO

Cyclization to Pyrazino[1,2-a]indole (Functional Assay)

To verify the utility of the scaffold, it can be cyclized via a Pictet-Spengler-type reaction.

-

Reactant: Dissolve 2-(2-Methyl-1H-indol-1-yl)ethanamine in Ethanol.

-

Reagent: Add Formaldehyde (37% aq) or an aromatic aldehyde.

-

Catalyst: Add catalytic HCl.

-

Condition: Reflux for 2 hours.

-

Result: Formation of the tricyclic 1,2,3,4-tetrahydropyrazino[1,2-a]indole core.

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into active CNS ligands.

Figure 2: Synthetic divergence of the 2-methyl-isotryptamine scaffold into major pharmacological classes.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential monoamine oxidase inhibitor (MAOI) activity implies caution should be taken to avoid inhalation or ingestion, as it may interact with dietary tyramine or other serotonergic drugs.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

BenchChem. (2025).[1] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

-

Organic Syntheses. (1942). Synthesis of 2-Methylindole. Org. Synth. 22, 94. Retrieved from

-

Journal of Medicinal Chemistry. (2005). Novel Agonists of 5HT2C Receptors. Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)-1-methylethylamines. Retrieved from

-

Bioorganic & Medicinal Chemistry Letters. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Retrieved from

-

Royal Society of Chemistry. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Retrieved from

Sources

An In-depth Technical Guide to 2-(2-Methyl-1H-indol-1-YL)ethanamine Derivatives and Analogs

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] While extensive research has focused on C3-substituted indolethylamines, such as tryptamine and its derivatives, the N1-substituted isomers represent a less explored, yet potentially valuable, chemical space. This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted biological activity of 2-(2-Methyl-1H-indol-1-YL)ethanamine and its analogs. By leveraging established principles of indole chemistry and pharmacology, we will delineate robust synthetic strategies, propose structure-activity relationship (SAR) hypotheses, and provide detailed experimental protocols to empower researchers in the exploration of this promising class of compounds.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2][3] Its prevalence in neurotransmitters like serotonin and in blockbuster drugs highlights its therapeutic significance.[1] The biological activity of indole derivatives is profoundly influenced by the position and nature of substituents.[2]

Most research into indole-based neuropharmacology has centered on tryptamines, which are characterized by a 2-aminoethyl side chain at the C3 position of the indole ring. The topic of this guide, 2-(2-Methyl-1H-indol-1-YL)ethanamine, shifts this crucial side chain to the indole nitrogen (N1). This seemingly subtle isomeric change has profound implications for the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological receptors. The presence of a methyl group at the C2 position further differentiates this scaffold, potentially influencing metabolic stability and receptor binding selectivity.

This document serves as a foundational guide for researchers venturing into this area. It explains the causality behind synthetic choices, outlines self-validating analytical protocols, and builds a predictive pharmacological framework based on well-understood analogs.

Synthetic Strategies: Building the N1-Substituted Scaffold

The synthesis of N-alkylated indoles is a well-established field, yet the introduction of a functionalized ethylamine chain requires careful strategic planning, primarily to avoid unwanted side reactions with the amine moiety.[4][5] The most direct and reliable approach involves a two-step sequence: N-alkylation with a protected aminoethyl group, followed by deprotection.

Causality of the Chosen Synthetic Pathway

Directly alkylating 2-methylindole with 2-bromoethylamine would be inefficient. The free amine of the alkylating agent would compete with the indole nitrogen for reaction, and the basic amine could also lead to polymerization and other side products. Therefore, the use of an amine-protecting group is critical. The phthalimide group is an excellent choice due to its robustness during the alkylation step and its clean removal under hydrazinolysis conditions. An alternative, the tert-butyloxycarbonyl (Boc) group, is also effective and offers milder deprotection conditions (acidolysis).

The choice of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the indole nitrogen, which has a pKa of approximately 17. This creates the highly nucleophilic indolide anion required for an efficient SN2 reaction with the alkyl halide.[6] Cesium carbonate (Cs₂CO₃) presents a milder, though often equally effective, alternative.[7]

The overall synthetic workflow is visualized below.

Caption: Proposed synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Predicted Biological Profile and Structure-Activity Relationships (SAR)

Direct pharmacological data for 2-(2-Methyl-1H-indol-1-YL)ethanamine is not extensively available in public literature. However, a robust predictive model can be constructed by analyzing its structural relationship to the well-studied class of C3-substituted tryptamines.

The Serotonin Receptor Hypothesis

Substituted tryptamines are known to exhibit varying degrees of affinity and efficacy at serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[8][9] It is highly probable that N1-substituted analogs will also target this receptor family. The ethylamine side chain is a key pharmacophore that mimics the endogenous ligand serotonin.

The canonical signaling pathways for these receptors are well-understood. The 5-HT1A receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. The 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Predicted signaling pathways for indolethylamine derivatives.

Structure-Activity Relationship (SAR) Insights

The transition of the ethylamine moiety from C3 to N1 is the most significant structural change. This will alter the bond angles and rotational freedom of the side chain relative to the indole plane, which will directly impact how the molecule fits into a receptor's binding pocket.

| Feature | C3-Substituted (Tryptamine) | N1-Substituted (Target Scaffold) | Predicted Impact |

| Side Chain Position | C3 (pyrrole ring) | N1 (pyrrole nitrogen) | Alters vector and distance of the amine relative to the aromatic system; may change receptor subtype selectivity. |

| Indole NH | Free (H-bond donor) | Substituted (tertiary N) | Loss of a key hydrogen bond donor site, which could decrease affinity for certain receptor sub-pockets. |

| C2-Substitution | Unsubstituted | Methyl Group | Adds steric bulk near the N1 position, potentially hindering metabolism by monoamine oxidase (MAO) and influencing receptor fit. May favor selectivity for certain receptor subtypes. |

| Overall Polarity | Generally more polar | Generally less polar | May increase lipophilicity, potentially improving blood-brain barrier penetration. |

Key Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and analysis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Part A: N-Alkylation

-

Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 60% sodium hydride (NaH) in mineral oil (1.2 equivalents). Carefully wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes via cannula.

-

Solvent Addition: Add 80 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Indole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylindole (1.0 equivalent) in 20 mL of anhydrous DMF dropwise over 20 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease.

-

Alkylating Agent Addition: Cool the mixture back to 0 °C. Add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in 30 mL of anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-[2-(2-Methyl-1H-indol-1-yl)ethyl]phthalimide. Purify by flash column chromatography on silica gel.

Part B: Phthalimide Deprotection

-

Setup: Dissolve the purified intermediate (1.0 equivalent) in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazinolysis: Add hydrazine hydrate (H₂NNH₂·H₂O, 5.0 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 4 hours. A dense white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M hydrochloric acid (HCl) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

-

Basification & Extraction: Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 4 M sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Protocol: Characterization and Purity Assessment

A self-validating protocol ensures the identity and purity of the final compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution from 95:5 to 5:95 Water (0.1% TFA):Acetonitrile (0.1% TFA) over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Expected Result: A single major peak with purity >95%.

-

-

¹H NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected Signals: Resonances corresponding to the aromatic indole protons, a singlet for the C2-methyl group, and triplets for the two CH₂ groups of the ethylamine chain, along with a broad singlet for the NH₂ protons.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI), positive mode.

-

Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₅N₂.

-

Future Directions and Applications

The 2-(2-Methyl-1H-indol-1-YL)ethanamine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in neuroscience. Future work should focus on:

-

Pharmacological Screening: Systematically evaluating the binding affinity and functional activity of the parent compound and its derivatives at a panel of serotonin, dopamine, and adrenergic receptors.

-

Analog Synthesis: Exploring substitutions on the indole benzene ring (e.g., at the 5-position with methoxy or halogen groups) and on the terminal amine (e.g., mono- and di-methylation) to build a comprehensive SAR profile.

-

Metabolic Stability: Investigating the in vitro metabolic fate of these compounds, with particular attention to the role of the C2-methyl group in potentially blocking metabolic pathways common to tryptamines.

This technical guide provides the foundational knowledge for synthesizing and evaluating a novel class of indole derivatives. By combining established synthetic methodologies with predictive pharmacology, researchers are well-equipped to explore the therapeutic potential of these unique molecular architectures.

References

-

Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54.

-

Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. SciSpace.

-

Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. PMC - NIH.

-

Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics.

-

Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica.

-

Betts, J. (1969). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.

-

Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed.

-

A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.

-

Gassman, P. G., & van Bergen, T. J. (1974). Synthesis of indoles from anilines and intermediates therein. Google Patents.

-

Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. (2013). PubMed.

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

-

2-(2-methyl-1H-indol-3-yl)ethanamine;CAS No. - ChemShuttle. ChemShuttle.

-

Al-Soud, Y. A., et al. (2004). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

-

Structure/activity relationships of indole derivatives. ResearchGate.

-

Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). PLOS ONE.

-

Synthesis of indoles. Organic Chemistry Portal.

-

Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. BenchChem.

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.

-

2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.

-

McAtee, J. R., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC.

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI.

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.

-

Varma, R. S., & Kumar, D. (2005). N-alkylation of indole derivatives. Google Patents.

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2006). ResearchGate.

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC.

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it.

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). PMC.

-

Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry.

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2023). MDPI.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Evaluating 2-(2-Methyl-1H-indol-1-YL)ethanamine as a Novel Scaffold for Histone Deacetylase (HDAC) Inhibitor Development

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology. Despite the clinical success of several HDAC inhibitors, the quest for novel chemical scaffolds with improved isoform selectivity and therapeutic profiles continues. The indole nucleus is a well-established "surface recognition" or "cap" group present in several potent HDAC inhibitors.[1] This guide introduces 2-(2-Methyl-1H-indol-1-YL)ethanamine , an N-alkylated indole, as a promising but underexplored precursor for a new class of HDAC inhibitors. Unlike more common C3-substituted tryptamine analogs, this scaffold offers a distinct structural vector for chemical elaboration.[2] This document provides a comprehensive framework for its investigation, detailing a proposed synthetic strategy, a robust experimental screening cascade for biological evaluation, and the scientific rationale underpinning each step. We present detailed protocols for enzymatic and cell-based assays, designed to be self-validating systems for assessing the potential of this novel scaffold.

Introduction: Histone Deacetylases as Key Therapeutic Targets

Epigenetic regulation is a cornerstone of cellular function, dictating gene expression without altering the DNA sequence itself. A primary mechanism in this process is the post-translational modification of histone proteins, particularly the acetylation and deacetylation of lysine residues on histone tails.[3] This dynamic equilibrium is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs introduce acetyl groups, leading to a relaxed chromatin structure that is permissive to transcription. Conversely, HDACs remove these acetyl groups, resulting in chromatin compaction and transcriptional repression.[3][4]

In numerous pathologies, especially cancer, the expression and activity of HDACs are dysregulated, leading to the aberrant silencing of critical genes, such as tumor suppressors.[5][6] The inhibition of HDACs can restore normal histone acetylation levels, reactivate silenced genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[4] This mechanism forms the basis of HDAC inhibitor (HDACi) therapy. To date, several HDAC inhibitors, including Vorinostat (SAHA) and Panobinostat, have received FDA approval for treating specific cancers, validating this approach.[1][7] However, many first-generation inhibitors are pan-HDAC inhibitors, lacking selectivity across the 11 zinc-dependent HDAC isoforms, which can lead to off-target effects and limit their therapeutic window.[6] Therefore, the design and discovery of novel, selective, and potent HDAC inhibitors remain a high-priority area in drug development.[8]

The HDAC Inhibitor Pharmacophore and the Role of the Indole Scaffold

The design of most classical HDAC inhibitors is guided by a well-established pharmacophore model that mimics the natural acetylated lysine substrate.[5][9] This model consists of three key components:

-

Zinc-Binding Group (ZBG): This moiety chelates the catalytic zinc ion in the HDAC active site. The hydroxamic acid (-CONHOH) is a classic and highly potent ZBG.[5]

-

Linker: A hydrophobic chain, typically an aliphatic chain, that occupies the narrow channel leading to the active site.

-

Cap Group (Surface Recognition Domain): A larger, often aromatic group that interacts with residues on the rim of the active site, contributing to potency and isoform selectivity.

The indole ring has proven to be a privileged structure for the "cap" group in HDAC inhibitor design.[1] Its aromatic and heterocyclic nature allows for favorable interactions with the enzyme surface. Several potent, indole-based HDAC inhibitors have been developed, including the FDA-approved drug Panobinostat, demonstrating the clinical and chemical validity of this scaffold.[1][10]

Rationale for Investigating 2-(2-Methyl-1H-indol-1-YL)ethanamine

The subject of this guide, 2-(2-Methyl-1H-indol-1-YL)ethanamine , presents a novel starting point for HDAC inhibitor design. The core innovation lies in its structure as an N1-substituted indole.

-

Validated Cap Group: It incorporates the 2-methylindole moiety, a known and effective cap group.

-

Strategic Linker Attachment Point: The ethylamine side chain is attached at the N1 position of the indole ring. This provides a distinct exit vector from the cap group compared to the more heavily explored C3-substituted indole derivatives (tryptamines). This structural difference may lead to unique interactions with the enzyme surface, potentially influencing isoform selectivity.

-

Versatile Chemical Handle: The terminal primary amine (-NH2) is a highly versatile functional group. It serves as a perfect anchor point for systematically introducing various linker chains and, subsequently, the crucial zinc-binding group, allowing for the rapid construction of a focused compound library based on the canonical HDAC inhibitor pharmacophore.

By utilizing this scaffold, we can explore a new chemical space within the indole-based HDAC inhibitor class, aiming to identify next-generation candidates with superior pharmacological properties.

Proposed Synthetic Strategy

The development of any new chemical entity begins with a reliable synthetic route. Here, we propose a straightforward, multi-step synthesis to generate the core scaffold and a targeted library of final hydroxamic acid-based inhibitors.

Synthesis of the Precursor Scaffold

The synthesis begins with the N-alkylation of commercially available 2-methylindole with a protected 2-aminoethyl electrophile, followed by deprotection to yield the target primary amine.

Library Synthesis: Elaboration to Final Inhibitors

The core scaffold's primary amine is then elaborated. This involves amide coupling with a linker-containing carboxylic acid, followed by conversion to the final hydroxamic acid. A simple library can be created by varying the length and nature of the linker (represented by 'n').

Experimental Evaluation: A Validated Screening Cascade

Once a compound library is synthesized, a systematic evaluation of biological activity is required. The following tiered screening cascade is designed to efficiently identify promising candidates, moving from broad enzymatic activity to specific cellular effects.

Primary Screening: In Vitro Enzymatic HDAC Activity Assay

Objective: To determine the direct inhibitory activity (IC50) of the synthesized compounds against purified HDAC enzymes. We will initially focus on HDAC1 (a Class I representative) and HDAC6 (a Class IIb representative).

Methodology: A commercially available fluorometric assay kit (e.g., Epigenase™ HDAC Activity/Inhibition Assay Kit) will be used.[11]

Protocol:

-

Reagent Preparation: Prepare assay buffers, the HDAC substrate, and developer solution as per the manufacturer's instructions. Prepare a 10 mM stock solution of each test compound in DMSO.

-

Compound Dilution: Perform a serial dilution of each test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a DMSO-only well as a negative (vehicle) control.[12]

-

Enzyme Reaction: To the wells of a black 96-well microplate, add the diluted compounds, followed by the purified recombinant HDAC1 or HDAC6 enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic acetylated substrate to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Signal Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore. Incubate at room temperature for 15-20 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation 530 nm / emission 590 nm).

-

Data Analysis: Convert fluorescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Hypothetical Data Presentation:

| Compound | Linker (n) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |

| Parent Scaffold | N/A | > 50,000 | > 50,000 |

| Derivative A | 4 | 850 | 120 |

| Derivative B | 5 | 150 | 25 |

| Derivative C | 6 | 95 | 450 |

| SAHA (Control) | N/A | 60 | 10 |

Secondary Screening: Cellular Target Engagement via Western Blot

Objective: To confirm that hit compounds from the primary screen can penetrate cells and inhibit intracellular HDACs, leading to the hyperacetylation of histone proteins.

Methodology: Western blotting for acetylated Histone H3 (Ac-H3) in a human cancer cell line (e.g., HCT116 colon cancer cells).[13]

Protocol:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the hit compounds (e.g., 0.1x, 1x, and 10x the enzymatic IC50) for 24 hours. Include vehicle (DMSO) and a positive control (SAHA).

-

Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (e.g., anti-Ac-H3K9/14).

-

Loading Control: After probing for Ac-H3, strip the membrane or use a parallel blot and probe with an antibody for total Histone H3 or β-actin to serve as a loading control.[14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]

-

Analysis: A dose-dependent increase in the Ac-H3 band intensity relative to the loading control indicates successful cellular target engagement.

Tertiary Screening: Cellular Anti-Proliferative Assay

Objective: To determine if the observed target engagement translates into a functional anti-cancer phenotype, specifically the inhibition of cell proliferation.

Methodology: A colorimetric MTT assay to measure cell viability.[16]

Protocol:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the compounds confirmed to be active in the Western blot assay. Incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Hypothetical Data Presentation:

| Compound | HCT116 GI50 (µM) |

| Derivative A | 2.5 |

| Derivative B | 0.45 |

| Derivative C | 1.8 |

| SAHA (Control) | 0.75 |

Data Interpretation and Future Directions

The screening cascade provides a clear path for decision-making. An ideal lead candidate will exhibit:

-

Potent inhibition in the enzymatic assay (low nanomolar IC50).

-

Clear, dose-dependent induction of histone hyperacetylation in cells.

-

Potent anti-proliferative activity in cancer cells (sub-micromolar GI50).

A compound like Derivative B from our hypothetical data would be prioritized as a strong lead candidate. Future work on such a lead would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs with modified linkers and cap groups to further improve potency and selectivity.

-

Selectivity Profiling: Testing the lead candidate against a broader panel of HDAC isoforms to determine its selectivity profile.

-

Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy: Assessing the anti-tumor activity of the lead compound in a relevant mouse xenograft model.[10][17]

Conclusion

The N1-substituted indole scaffold, 2-(2-Methyl-1H-indol-1-YL)ethanamine , represents a logically designed and chemically tractable starting point for the discovery of novel HDAC inhibitors. Its unique structure offers the potential for developing candidates with differentiated selectivity and pharmacological profiles. The systematic synthetic and screening strategy outlined in this guide provides a robust, self-validating framework for researchers to synthesize, evaluate, and optimize compounds derived from this promising precursor, with the ultimate goal of identifying next-generation epigenetic therapeutics.

References

- Vertex AI Search. General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors.

-

Butler, K.V., et al. (2021). Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Medicinal Chemistry Letters. [online] Available at: [Link]

-

Kalyaanamoorthy, S. & Chen, Y.P. (2011). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. PMC. [online] Available at: [Link]

-

Li, J., et al. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. [online] Available at: [Link]

-

Sola, I., et al. (2021). Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. Journal of Medicinal Chemistry. [online] Available at: [Link]

-

Chakrabarti, A. & Kulkarni, S. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC. [online] Available at: [Link]

-

ResearchGate. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. [online] Available at: [Link]

-

Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [online] Available at: [Link]

-

ACS Publications. (2021). Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Medicinal Chemistry Letters. [online] Available at: [Link]

-

Ramos-Torres, A., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. [online] Available at: [Link]

-

PubMed. (2021). Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. [online] Available at: [Link]

-

Wi, A. & Kim, D. (2010). Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors. PMC. [online] Available at: [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [online] Available at: [Link]

-

Becher, O.J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [online] Available at: [Link]

-

MDPI. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [online] Available at: [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [online] Available at: [Link]

-

ResearchGate. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [online] Available at: [Link]

-

Song, J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [online] Available at: [Link]

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. [online] Available at: [Link]

-

Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. [online] Available at: [Link]

-

Vo, D.D., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [online] Available at: [Link]

-

PubChem. (n.d.). 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. [online] Available at: [Link]

-

Castelli, R., et al. (2022). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [online] Available at: [Link]

-

Wikipedia. (n.d.). Tryptamine. [online] Available at: [Link]

-

Wang, M., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. [online] Available at: [Link]

-

Wikipedia. (n.d.). α-Methyltryptamine. [online] Available at: [Link]

-

Annunziata, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epigentek.com [epigentek.com]

- 12. epigentek.com [epigentek.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(2-Methyl-1H-indol-1-YL)ethanamine" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 2-(2-Methyl-1H-indol-1-YL)ethanamine. As a structural isomer of the well-known tryptamine, 2-(2-Methyl-1H-indol-3-YL)ethanamine, this N-1 substituted indole presents unique stereoelectronic properties. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological roadmap for researchers. We will explore its foundational structure, delineate the critical degrees of conformational freedom, and present a multi-pronged analytical strategy encompassing in silico modeling, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. Detailed, field-proven protocols are provided for each analytical technique, empowering researchers in drug discovery and chemical biology to fully characterize this and structurally related compounds.

Introduction: A Tale of Two Isomers

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of neurotransmitters like serotonin and a vast array of pharmacologically active compounds.[1] While tryptamines (3-substituted indole-ethanamines) are extensively studied, their N-1 substituted isomers remain less characterized. 2-(2-Methyl-1H-indol-1-YL)ethanamine is a prime example. Unlike its 3-substituted counterpart where the ethylamine side chain is conjugated to the pyrrole ring's π-system, the N-1 substitution places the side chain directly on the indole nitrogen, fundamentally altering its electronic environment and conformational flexibility.

Understanding the three-dimensional structure and preferred conformations of this molecule is paramount for predicting its interaction with biological targets, such as G-protein coupled receptors or enzymes.[2] This guide will systematically deconstruct the challenge of characterizing this flexible molecule.

Foundational Molecular Structure & Conformational Degrees of Freedom

The fundamental structure is defined by a 2-methylindole core linked via the N-1 position to an ethanamine side chain. The primary conformational flexibility arises from the rotation around the single bonds within this side chain.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | PubChem |

| Molecular Weight | 174.24 g/mol | PubChem |

| Topological Polar Surface Area | 28.1 Ų | PubChem |

| Rotatable Bond Count | 3 | Calculated |

The three key rotatable bonds, labeled τ₁, τ₂, and τ₃ in the diagram below, dictate the overall molecular shape and the spatial relationship between the aromatic indole ring and the terminal amine group.

Caption: Key rotatable bonds (τ₁, τ₂, τ₃) in 2-(2-Methyl-1H-indol-1-YL)ethanamine.

The conformational landscape is defined by the potential energy surface associated with the rotation around these bonds. The τ₁ torsion angle determines the orientation of the ethylamine chain relative to the plane of the indole ring, while τ₂ and τ₃ describe the classic gauche and anti arrangements of the ethylamine backbone.

A Multi-Modal Strategy for Conformational Elucidation

A robust understanding of molecular conformation requires a synergistic approach, combining theoretical calculations with empirical solution- and solid-state data. No single technique provides a complete picture, as flexible molecules often exist as an ensemble of interconverting conformers in solution.[3]

Caption: Workflow for integrated structural and conformational analysis.

In Silico Analysis: Mapping the Conformational Landscape

Expertise & Causality: Computational chemistry is the logical first step. It is a cost-effective method to explore the entire conformational space and identify a set of low-energy structures that are likely to be populated at room temperature. This predictive power guides subsequent, more resource-intensive experimental work. We use a two-step approach: a broad search with molecular mechanics (MM) for efficiency, followed by higher-accuracy refinement with density functional theory (DFT).

Protocol 1: Computational Conformational Analysis

-

Structure Generation: Build the 2D structure of 2-(2-Methyl-1H-indol-1-YL)ethanamine in a molecular editor and generate an initial 3D conformation.

-

Molecular Mechanics (MM) Search:

-

Force Field: Select a robust force field suitable for organic molecules, such as MMFF94 or OPLS3e.

-

Search Algorithm: Perform a systematic or stochastic conformational search by rotating the key torsions (τ₁, τ₂, τ₃) in defined increments (e.g., 30°).

-

Energy Minimization: Minimize the energy of each generated conformer to find the nearest local minimum.

-

Filtering: Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

DFT Refinement:

-

Method: Take the lowest energy conformers (e.g., top 10) from the MM search and perform geometry optimization and frequency calculations using DFT. A common functional/basis set combination is B3LYP/6-31G(d).

-

Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate a solvent environment (e.g., water or DMSO) and obtain more realistic energy values.

-

Analysis: Analyze the relative Gibbs free energies (ΔG) to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

-

Predicted Data: The output would be a table of low-energy conformers, their key dihedral angles, and their predicted relative populations.

Table 2: Hypothetical Output of Conformational Analysis

| Conformer ID | τ₁ (C7a-N1-Cα-Cβ) | τ₂ (N1-Cα-Cβ-N) | Relative Energy (ΔG, kcal/mol) | Predicted Population |

| Conf-1 | ~90° (gauche) | ~180° (anti) | 0.00 | ~65% |

| Conf-2 | ~90° (gauche) | ~60° (gauche) | 0.85 | ~20% |

| Conf-3 | ~180° (anti) | ~180° (anti) | 1.50 | ~10% |

| Conf-4 | ... | ... | ... | ~5% |

Solution-State Analysis: NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for studying the structure of molecules in solution.[4] For a flexible molecule, the observed NMR parameters (chemical shifts, coupling constants) are a population-weighted average of all rapidly interconverting conformers.[5] While standard 1D spectra confirm the chemical structure, 2D Nuclear Overhauser Effect (NOE) experiments are critical for conformational analysis. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are bonded, providing direct evidence of the molecule's 3D fold.[6]

Protocol 2: NMR-Based Conformational Study

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to verify the structure and assess purity.

-

Acquire a ¹³C NMR and a DEPT-135 spectrum to identify all carbon environments.

-

-

2D Homonuclear Correlation:

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin coupling networks and confirm assignments.

-

-

2D NOE/ROE Acquisition:

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing NOEs.

-

Key Parameters: Use a mixing time appropriate for observing intramolecular correlations (e.g., 300-500 ms).

-

Self-Validation: The presence of expected cross-peaks (e.g., between adjacent CH₂ groups) validates the experiment's success.

-

-

Data Analysis:

-

Assign all proton resonances using the 1D and COSY spectra.

-

Identify key NOE/ROE cross-peaks. For this molecule, crucial correlations would be between the indole ring protons (e.g., H-7) and the protons of the ethylamine chain (Cα-H₂ or Cβ-H₂).

-

Compare the observed NOEs with the inter-proton distances predicted by the computational models (from Protocol 1). A strong correlation between a predicted low-energy conformer and the observed NOE pattern provides strong evidence for its existence in solution.

-

Solid-State Analysis: Single-Crystal X-ray Diffraction

Expertise & Causality: X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state.[7] It reveals a single, static conformation, which typically represents a low-energy state, and provides invaluable insight into the intermolecular forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing. For indole-containing molecules, these interactions are often dominated by hydrogen bonds involving the amine group and π-stacking of the aromatic rings.[8][9]

Protocol 3: Crystal Growth and X-ray Diffraction

-

Crystal Growth Screening:

-

Rationale: Finding suitable crystallization conditions is often empirical. A screening approach maximizes the chance of success.

-

Methods: Employ multiple techniques in parallel:

-

Slow Evaporation: Dissolve the compound to near-saturation in various solvents (e.g., ethanol, acetonitrile, ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.

-